N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an acetamide moiety substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-24-12-7-6-11(9-13(12)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAOCPDIXQUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrido-Triazinone Core
The pyrido[1,2-a]triazin-4-one scaffold is synthesized via cyclization reactions. A common approach involves:
- Condensation of 2-aminopyridine derivatives with urea or thiourea under acidic conditions.
- Thermal cyclization at 120–150°C in polar aprotic solvents (e.g., DMF or DMSO) to form the triazinone ring.
Example Reaction:
$$
\text{2-Aminopyridine} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Pyrido-Triazinone} \quad \text{(Yield: 65–78\%)}
$$
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced through nucleophilic substitution:
- Thiolation of a chlorinated pyrido-triazinone intermediate (e.g., 2-chloro-4H-pyrido[1,2-a]triazin-4-one) with a thiol-containing acetamide precursor.
- Reagents : Thiols (e.g., 2-mercaptoacetamide) in the presence of bases (e.g., K₂CO₃) and polar solvents (e.g., acetone or DMF).
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Solvent | Anhydrous DMF |
| Yield | 70–85% |
Coupling with the 3,4-Dimethoxyphenyl Acetamide Moiety
The final step involves forming the acetamide bond between the sulfanyl-pyrido-triazinone and the 3,4-dimethoxyaniline derivative:
- Activation of the carboxylic acid : Use of EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.
- Solvent System : Anhydrous dichloromethane under nitrogen atmosphere.
- React 3,4-dimethoxybenzylamine with bromoacetyl bromide to form N-(3,4-dimethoxyphenyl)-2-bromoacetamide.
- Substitute bromide with the sulfanyl-pyrido-triazinone intermediate via SN2 reaction.
- Stoichiometry : 1:1 molar ratio of amine to acylating agent.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/ethyl acetate).
Analytical Characterization
Structural Confirmation
- NMR Spectroscopy :
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Challenges and Optimizations
- Moisture Sensitivity : Reactions require anhydrous conditions to prevent hydrolysis of intermediates.
- Byproduct Formation : Use of excess thiol (1.2 equiv) minimizes disulfide byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| EDCI/DMAP Coupling | 76 | Mild conditions, high selectivity | Costly reagents |
| Direct Thiolation | 85 | Scalable, fewer steps | Requires inert atmosphere |
| Thermal Cyclization | 68 | Simple setup | Lower yield |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridotriazinone moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrido-triazines, including N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A library of pyrido-triazine derivatives was screened against multicellular spheroids as a model for tumor growth. Several compounds demonstrated potent anticancer activity, suggesting that modifications to the triazine ring could enhance efficacy against specific cancer types .
2.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the sulfanyl group may facilitate interactions with microbial enzymes or receptors.
- Research Findings : Studies have shown that modifications to the phenyl and pyrido-triazine components can lead to enhanced antimicrobial properties, making these compounds promising candidates for antibiotic development .
2.3 Anti-inflammatory Effects
In silico docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| 3,4-Dimethoxyphenyl Group | Enhances anticancer and antimicrobial properties |
| Pyrido-Triazine Moiety | Contributes to anticancer activity |
| Sulfanyl Group | Potential role in enzyme inhibition |
Conclusion and Future Directions
This compound shows significant promise in various pharmacological applications including anticancer and antimicrobial activities. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
- Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyrido[1,2-a][1,3,5]triazin-4-one vs. Triazole Derivatives
The pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes this compound from triazole-based analogs, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Triazole derivatives often exhibit enhanced metabolic stability and hydrogen-bonding capacity due to their nitrogen-rich cores, whereas the pyrido-triazinone system may offer unique π-π stacking interactions and electrophilic reactivity at the 4-oxo position .
Pyrimidine and Imidazo[1,2-a]pyrimidine Analogs
Compounds like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () share a fused pyrimidine system but differ in substitution patterns. The morpholino and acrylamide groups in such analogs enhance solubility and target engagement compared to the dimethoxyphenyl-sulfanyl acetamide motif, which prioritizes lipophilicity .
Substituent Effects on Physicochemical Properties
Methoxy Group Positioning
The 3,4-dimethoxyphenyl substituent in the target compound contrasts with analogs bearing 3,5-dimethoxyphenyl () or 4-methoxyphenyl groups ().
Sulfanyl-Acetamide Linkers
The sulfanyl-acetamide bridge is conserved in analogs like 2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide (). However, the absence of cyano or halogen substituents in the target compound suggests a divergent mechanism of action, possibly favoring non-covalent interactions over electrophilic reactivity .
Bioactivity and Pharmacological Potential
Anti-Exudative Activity
Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazin moiety linked to a dimethoxyphenyl group. The molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies indicate that compounds containing the pyrido[1,2-a][1,3,5]triazin scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A series of compounds similar to this compound were evaluated against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results showed moderate to high cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific analog tested .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Specific Pathways : The presence of the pyrido[1,2-a][1,3,5]triazin structure suggests potential interaction with DNA or RNA synthesis pathways, which is critical in rapidly dividing cancer cells .
Study 1: Anticancer Activity Evaluation
In a study published in 2019, researchers synthesized several derivatives of pyrido[1,2-a][1,3,5]triazin and assessed their anticancer activities. Among these derivatives, one showed promising results against breast cancer cell lines with an IC50 value of 15 µM .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the phenyl ring significantly affected the biological activity. The introduction of electron-donating groups such as methoxy increased cytotoxicity against HeLa cells .
Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | HCT-116 | 25 | Cytotoxic |
| Compound B | MCF-7 | 15 | Cytotoxic |
| Compound C | HeLa | 10 | Apoptotic Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
